2-(6-Oxopiperidin-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxopiperidin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-4-6-2-1-3-7(10)9-6/h6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFZOMLUMGGUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 6 Oxopiperidin 2 Yl Acetonitrile
Nucleophilic Substitution Reactions Involving the Acetonitrile (B52724) Group
The acetonitrile group in 2-(6-oxopiperidin-2-yl)acetonitrile features a carbon-nitrogen triple bond. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by strong nucleophiles. quora.com This reactivity is a cornerstone of its utility in synthesis. While the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, the electrophilicity of the carbon is more pronounced, especially under acidic conditions where protonation of the nitrogen enhances its electron-withdrawing effect. quora.com
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, involving the replacement of one nucleophile by another. openstax.org These reactions can proceed through various mechanisms, with the specific pathway depending on the substrate, nucleophile, leaving group, and reaction conditions. pressbooks.pub In the context of the acetonitrile group, these reactions typically involve the addition of a nucleophile to the carbon-nitrogen triple bond.
Reactions at the Oxopiperidine Ring System
The oxopiperidine ring, a cyclic amide or lactam, presents multiple sites for chemical reactions, including the nitrogen and carbonyl carbon.
Electrophilic and Nucleophilic Attacks on the Ring Nitrogen and Carbonyl
The reactivity of the oxopiperidine ring is dictated by the electronic properties of the amide bond. The carbonyl group's carbon atom is electrophilic and thus a target for nucleophiles. masterorganicchemistry.com Conversely, the nitrogen atom, while part of an amide, retains a degree of nucleophilicity and can be targeted by electrophiles. umb.edulibretexts.org
Nucleophilic Attack: The carbonyl carbon of the lactam is susceptible to attack by nucleophiles. This can lead to ring-opening reactions, particularly under harsh conditions or with strong nucleophiles. The stability of the six-membered ring, however, makes it less prone to cleavage than smaller lactams.
Electrophilic Attack: The nitrogen atom of the lactam can react with electrophiles. However, the lone pair on the nitrogen is delocalized by resonance with the adjacent carbonyl group, which reduces its nucleophilicity compared to a simple amine. researchgate.net Despite this, reactions with strong electrophiles can occur at the nitrogen.
Acid-Base Reactions and Protonation Equilibria
The oxopiperidine ring contains both a weakly basic nitrogen atom and a weakly acidic proton on the nitrogen. The carbonyl oxygen can also be protonated under acidic conditions. According to Brønsted-Lowry acid-base theory, an acid is a proton donor and a base is a proton acceptor. youtube.com
The nitrogen atom of the lactam can accept a proton, acting as a Brønsted-Lowry base. youtube.com The resulting conjugate acid is stabilized by resonance. Conversely, in the presence of a strong base, the N-H proton can be removed, forming a lactamate anion. The position of these equilibria is dependent on the pKa values of the involved species and the solvent.
Derivatization Strategies for Functional Group Modification
The presence of both a nitrile and a lactam allows for a variety of derivatization strategies to modify the functional groups of this compound. These modifications are crucial for synthesizing a range of analogs with diverse properties.
| Functional Group | Derivatization Reaction | Resulting Functional Group |
| Acetonitrile | Hydrolysis | Carboxylic acid, Amide |
| Acetonitrile | Reduction | Primary amine |
| Acetonitrile | Cycloaddition | Heterocycles (e.g., tetrazoles) |
| Lactam (N-H) | Alkylation, Acylation | N-substituted lactams |
| Lactam (C=O) | Reduction | Cyclic amine (piperidine) |
These derivatization reactions enable the conversion of the initial scaffold into a wide array of other compounds, highlighting its versatility as a starting material in medicinal chemistry and materials science.
Role of this compound as a Synthetic Synthon and Building Block
A synthetic synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. A building block is a tangible chemical compound used in the construction of larger, more complex molecules. axonmedchem.combiosynth.com The development of multifunctional materials often relies on the controlled assembly of well-defined building blocks. klinger-lab.de this compound serves as a key building block in the synthesis of a variety of heterocyclic compounds and complex molecules. nih.govnih.gov
Its bifunctional nature, possessing both the reactive nitrile group and the modifiable lactam ring, makes it a versatile precursor. For example, nucleophilic substitution reactions in related 2-chloropyridines, which also contain a nitrile group, lead to the formation of fused heterocyclic systems. lookchem.comresearchgate.net The reactivity of the nitrile group allows for the introduction of various substituents and the construction of new ring systems. The lactam portion of the molecule is a common feature in many biologically active compounds, and its presence in this building block makes it particularly valuable for drug discovery programs.
Structure Activity Relationship Sar and Derivatives of 2 6 Oxopiperidin 2 Yl Acetonitrile
Design and Synthesis of 2-(6-Oxopiperidin-2-yl)acetonitrile Analogues
The design of analogues of this compound is often guided by the goal of developing novel therapeutic compounds. The synthesis of these analogues allows for a methodical investigation of their structure-activity relationships. A common synthetic strategy involves modifying the piperidine (B6355638) ring and the acetonitrile (B52724) side chain.
Key synthetic routes can begin with accessible precursors like glutarimide, which undergoes a series of reactions to introduce the necessary functional groups. The acetonitrile group, for instance, can be added through various cyanomethylation techniques. The flexibility of these synthetic methods enables the creation of a wide array of analogues with different substituents on the piperidine ring and variations in the side chain.
For example, a general method for preparing enantiopure 2-alkene- or 2-alkyne-containing chain substituted piperidines has been established using a nonracemic Betti base as a chiral auxiliary. nih.gov This method allows for the synthesis of various substituted piperidines on a gram scale. nih.gov Additionally, multi-component reaction systems have been used to synthesize novel nicotinonitrile derivatives, which can serve as scaffolds for building new therapeutic agents. nih.gov
Systematic Modification of the Oxopiperidine Core
To understand how changes in the heterocyclic system affect biological activity, researchers have systematically modified the oxopiperidine core of this compound. These modifications typically involve adding substituents at different positions on the piperidine ring.
Variation of the Acetonitrile Side Chain and its Impact on Activity
The acetonitrile side chain is a key pharmacophoric element, and its modification has been extensively studied to modulate potency and selectivity. The nitrile group itself is a crucial feature, often involved in important interactions with biological targets.
Researchers have substituted the nitrile group with other functional groups like carboxylic acids, esters, and amides to investigate the necessity of the cyano moiety for activity. The length of the linker between the piperidine ring and the functional group has also been varied. For example, extending the side chain to a cyanopropyl or cyanobutyl group can provide insights into the optimal distance for biological interactions. Introducing substituents on the methylene (B1212753) bridge of the acetonitrile side chain has also been explored to fine-tune the electronic and steric properties of this part of the molecule.
Incorporation of this compound as a Moiety in Complex Molecular Architectures (e.g., Pyrazolo[3,4-c]pyridine scaffolds)
The this compound moiety has been successfully used as a building block in the synthesis of more complex molecules. A notable example is its integration into pyrazolo[3,4-c]pyridine scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
In this context, the this compound fragment often acts as a key recognition element for a specific biological target. The pyrazolo[3,4-c]pyridine core provides a rigid framework that orients the piperidine-based substituent in a specific spatial arrangement. The synthesis of these complex structures usually involves multi-step reactions where the pre-formed this compound or a suitable precursor is coupled with a pyrazole-containing fragment. This modular approach allows for the systematic exploration of the chemical space around this privileged scaffold.
Structure-Activity Relationship (SAR) Studies via In Silico Methods for this compound Derivatives
In silico methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking are essential tools for understanding the SAR of this compound derivatives. These computational approaches complement experimental studies by providing insights into the molecular basis of their biological activity and guiding the design of new, more potent analogues.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of analogues with known activities, these models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. This information can then be used to predict the activity of virtual compounds before their synthesis, helping to prioritize the most promising candidates.
Molecular docking simulations are used to predict how this compound derivatives bind to the active site of a biological target. These simulations provide a 3D representation of the ligand-receptor interactions, highlighting key hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that contribute to binding affinity. This detailed understanding of the binding mode can explain the observed SAR and guide the design of new derivatives with improved binding characteristics.
Biological Activity and Molecular Interaction Mechanisms of 2 6 Oxopiperidin 2 Yl Acetonitrile Derivatives
Target Identification and Mechanistic Elucidation at the Molecular Level
No specific molecular targets for 2-(6-Oxopiperidin-2-yl)acetonitrile or its derivatives have been identified in the reviewed literature. Target identification is a critical step in drug discovery, often employing methods such as affinity chromatography, genetic interaction screening, or computational target prediction. However, no studies applying these techniques to the this compound scaffold were found.
Enzymatic Interactions and Modulation
Inhibition and Activation of Specific Enzyme Pathways (e.g., Pin1 inhibition)
There is no available research detailing the interaction of this compound derivatives with specific enzyme pathways, including the requested example of Pin1 inhibition. While Pin1 is a known therapeutic target for various cancers, and numerous inhibitors have been developed, none of the identified inhibitors feature the this compound core structure. nih.gov
In Vitro Metabolic Stability and Cytochrome P450 Enzyme Interaction Studies
Specific data on the in vitro metabolic stability and cytochrome P450 (CYP) enzyme interactions of this compound derivatives are not available in the current body of scientific literature. Studies on other piperidine-containing compounds have shown that this ring system can influence metabolic stability, but these findings cannot be directly extrapolated to the specific scaffold without experimental validation. nih.govresearchgate.net For instance, research on different piperidine (B6355638) analogues has highlighted the importance of substitution patterns on their metabolic fate. nih.gov
Investigation of Cellular Pathway Interference by this compound Analogues
There are no published investigations into the interference of cellular pathways by analogues of this compound. Understanding how a compound affects cellular signaling is fundamental to characterizing its biological activity, but this information is currently absent for this particular class of molecules.
In Vitro Efficacy Evaluation of this compound Derivatives
No in vitro efficacy data for this compound derivatives, such as measurements of IC50 or EC50 values in cell-based assays, could be located in the reviewed literature. Consequently, no data tables on the in vitro efficacy can be provided.
The requested article on the biological activity and molecular interaction mechanisms of this compound and its derivatives cannot be generated at this time due to a lack of available, specific research findings in the public domain. Each section of the proposed outline was thoroughly investigated, revealing no detailed studies, data, or data tables pertaining to this specific chemical scaffold. Further research would be required to elucidate the pharmacological properties of this compound class.
Table of Compounds Mentioned
Computational and Theoretical Investigations of 2 6 Oxopiperidin 2 Yl Acetonitrile
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(6-oxopiperidin-2-yl)acetonitrile, DFT calculations can provide a wealth of information regarding its geometric and electronic properties. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov
Detailed research findings from DFT studies on similar piperidinone and pyrimidine (B1678525) derivatives allow for a projection of the types of data that would be obtained for this compound. nih.govnih.gov Calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-31G* to optimize the molecular geometry and compute various electronic properties. nih.gov Key parameters that can be determined include bond lengths, bond angles, dihedral angles, and the distribution of atomic charges (e.g., Mulliken atomic charges). nih.gov
These computed parameters are crucial for understanding the molecule's three-dimensional structure and the nature of its chemical bonds. For instance, the geometry of the piperidinone ring and the orientation of the acetonitrile (B52724) substituent are critical for its role as a synthetic intermediate. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted DFT-Calculated Properties for this compound (Note: The following data are representative values based on DFT calculations of structurally similar molecules and are intended for illustrative purposes.)
| Property | Predicted Value | Significance |
| Optimized Geometry | ||
| C-C bond lengths (ring) | ~1.53 - 1.55 Å | Standard sp3-sp3 carbon bond lengths. |
| C=O bond length (lactam) | ~1.23 Å | Typical double bond character. |
| C-N bond lengths (lactam) | ~1.35 Å | Partial double bond character due to resonance. |
| C-C≡N bond lengths | ~1.47 Å (C-C), ~1.16 Å (C≡N) | Reflects the bonding in the nitrile group. |
| Electronic Properties | ||
| HOMO Energy | ~ -7.0 eV | Indicates the energy of the highest energy electrons. |
| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital. |
| HOMO-LUMO Gap | ~ 6.5 eV | Suggests high kinetic stability. |
| Dipole Moment | ~ 3.5 D | Indicates a polar molecule. |
| Atomic Charges | ||
| O (carbonyl) | Highly negative | A potential site for electrophilic attack. |
| N (lactam) | Partially negative | Influences hydrogen bonding potential. |
| C (nitrile) | Partially positive | A potential site for nucleophilic attack. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its potential interactions with biological targets. Given its role as a precursor to kinase inhibitors, understanding its dynamic behavior is of significant interest. nih.gov
When considering its role in the synthesis of a ligand, MD simulations can also be used to study the interactions of the final drug molecule with its biological target. For instance, if incorporated into a BTK inhibitor, MD simulations could be performed on the inhibitor-BTK complex to assess the stability of the binding pose predicted by docking studies. researchgate.netdntb.gov.ua These simulations can reveal the dynamics of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues over a simulated time period, often on the nanosecond to microsecond scale. nih.govnih.gov
Table 2: Representative Parameters for an MD Simulation of a Ligand Derived from this compound with a Kinase Target
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for the system. |
| Solvent Model | TIP3P, SPC/E | Explicitly models the aqueous environment. |
| System Size | ~50,000 - 100,000 atoms | Includes the protein, ligand, water, and ions. |
| Simulation Time | 100 ns - 1 µs | Allows for sampling of relevant conformational changes. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantify the stability and dynamics of the complex. |
In Silico Docking Studies for Predicting Molecular Binding Affinities
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of drug design, docking is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While this compound is an intermediate, docking studies would be highly relevant for the final inhibitor molecule it is used to synthesize. nih.gov
For a BTK inhibitor derived from this intermediate, docking studies would be performed against the crystal structure of BTK. The goal would be to predict how the inhibitor binds within the ATP-binding site of the kinase. Docking algorithms generate numerous possible binding poses and score them based on a scoring function that estimates the binding affinity. researchgate.netnih.gov These scores, often expressed as a negative value in kcal/mol, provide a qualitative ranking of different potential inhibitors.
The results of docking studies can guide the design of new analogues by identifying key interactions, such as hydrogen bonds with backbone atoms or specific residues (e.g., the hinge region of the kinase), and hydrophobic interactions within the active site pocket. researchgate.net For example, the piperidine (B6355638) ring, a common feature in many kinase inhibitors, often plays a role in positioning other functional groups for optimal interactions. mdpi.com
Table 3: Hypothetical Docking Results for a BTK Inhibitor Derived from this compound
| Parameter | Description | Example Result |
| Target Protein | Bruton's Tyrosine Kinase (BTK) | PDB ID: 5P9J |
| Docking Software | AutoDock, Glide, GOLD | A program used to perform the docking calculation. |
| Binding Site | ATP-binding pocket | The region of the protein where the ligand is predicted to bind. |
| Docking Score | Estimated free energy of binding | -9.5 kcal/mol |
| Key Interactions | ||
| Hydrogen Bonds | Ligand-protein hydrogen bonds | H-bond with the hinge region of BTK. |
| Hydrophobic Interactions | van der Waals contacts | Interactions with hydrophobic residues in the active site. |
| Predicted pIC50 | Predicted inhibitory concentration | 7.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.com While no specific QSAR models for analogues of this compound are publicly available, this methodology would be highly valuable for optimizing the properties of inhibitors derived from it. nih.gov
A QSAR study involves calculating a set of molecular descriptors for a series of structurally related compounds with known biological activities (e.g., IC50 values for BTK inhibition). These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. mdpi.com
A robust QSAR model can be used to predict the activity of newly designed, unsynthesized analogues. plos.org This allows for the prioritization of synthetic efforts towards compounds that are predicted to be most potent. For a series of BTK inhibitors derived from this compound, a QSAR model could help in understanding which structural modifications to the piperidinone ring or other parts of the molecule are likely to improve inhibitory activity.
Table 4: Components of a Hypothetical QSAR Study for BTK Inhibitors
| Component | Description | Example |
| Training Set | A series of compounds with known activity. | 20-30 BTK inhibitors with a common scaffold. |
| Test Set | A separate set of compounds to validate the model. | 5-10 additional inhibitors not used in model building. |
| Molecular Descriptors | Numerical representations of molecular properties. | LogP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic). |
| Statistical Method | Algorithm to build the predictive model. | Multiple Linear Regression (MLR). |
| QSAR Equation | The mathematical model correlating descriptors to activity. | pIC50 = c0 + c1LogP + c2MR + ... |
| Validation Metrics | Statistical measures of the model's predictive power. | R² (coefficient of determination), Q² (cross-validated R²). |
Prediction of Reaction Mechanisms and Transition States using Computational Chemistry
Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating reaction barriers. researchgate.netacs.org For a synthetic intermediate like this compound, these methods can be applied to understand both its formation and its subsequent reactions.
For example, the synthesis of this compound itself can be modeled to understand the reaction pathway and identify the rate-determining step. Furthermore, its conversion to a final drug molecule often involves reactions of the nitrile group or the lactam ring. Computational methods, particularly DFT, can be used to model the potential energy surface of these reactions. acs.org
By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for a given reaction can be determined. researchgate.net This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve reaction yields and minimize byproducts. For instance, the hydrolysis of the lactam ring or the transformation of the nitrile group can be studied to predict the feasibility of different synthetic routes. researchgate.netacs.org
Table 5: Hypothetical Computational Study of a Reaction Involving this compound
| Parameter | Description | Example Finding |
| Reaction Studied | A specific chemical transformation of the molecule. | Hydrolysis of the lactam ring. |
| Computational Method | The level of theory used for the calculations. | DFT (B3LYP/6-311+G(d,p)). |
| Reactant Complex | The initial state of the reacting molecules. | This compound + H₂O. |
| Transition State (TS) | The highest energy point along the reaction coordinate. | A four-membered ring structure involving the carbonyl carbon, oxygen, and a water molecule. |
| Activation Energy (ΔG‡) | The free energy barrier of the reaction. | +25 kcal/mol. |
| Product Complex | The final state of the molecules after the reaction. | The ring-opened product. |
| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction. | -10 kcal/mol (exergonic). |
Advanced Characterization and Analytical Methodologies for 2 6 Oxopiperidin 2 Yl Acetonitrile
Spectroscopic Analysis (e.g., NMR Spectroscopy, IR Spectroscopy) for Structural Elucidation
Spectroscopic techniques are fundamental for determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the chemical environment of atoms and the functional groups present.
NMR Spectroscopy: For 2-(6-oxopiperidin-2-yl)acetonitrile, ¹H and ¹³C NMR spectroscopy would be essential. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the acetonitrile (B52724) moiety. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide information about the connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen in the lactam ring and the proton at the chiral center (C2) would have characteristic chemical shifts. sigmaaldrich.com
The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. np-mrd.orgwashington.edu The chemical shifts would indicate the type of carbon (e.g., carbonyl, nitrile, aliphatic), providing further confirmation of the compound's structure.
IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1650 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group in the lactam ring. mdpi.com Another key feature would be the stretching vibration of the nitrile (C≡N) group, typically appearing in the region of 2220-2260 cm⁻¹. chemicalbook.comnist.gov The N-H stretching vibration of the amide would be observed as a broad band around 3200-3400 cm⁻¹.
Without experimental data, a hypothetical data table for the expected spectroscopic features is presented below for illustrative purposes.
Hypothetical Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | N-H (amide) | δ 7.5-8.5 ppm (broad singlet) |
| C-H (chiral center) | δ ~4.0 ppm (multiplet) | |
| CH₂ (acetonitrile) | δ ~2.5 ppm (doublet) | |
| CH₂ (piperidine ring) | δ 1.5-2.5 ppm (multiplets) | |
| ¹³C NMR | C=O (amide) | δ ~170 ppm |
| C≡N (nitrile) | δ ~117 ppm | |
| C-2 (chiral center) | δ ~50 ppm | |
| CH₂ (acetonitrile) | δ ~25 ppm | |
| CH₂ (piperidine ring) | δ 20-40 ppm | |
| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ (broad) |
| C≡N Stretch | 2220-2260 cm⁻¹ |
Chromatographic Techniques for Purity Assessment and Separation (e.g., Chiral Chromatography)
Chromatographic methods are crucial for assessing the purity of a chemical compound and for separating mixtures.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of a sample. sielc.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Chiral Separation: Since this compound is a chiral compound, existing as a pair of enantiomers, chiral chromatography would be necessary to separate these stereoisomers. nih.govunife.itsigmaaldrich.com This is particularly important as enantiomers can have different biological activities. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are commonly used for this purpose. researchgate.net The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase to achieve baseline separation of the two enantiomers.
Illustrative Chiral HPLC Method Development Parameters
| Parameter | Options to be Tested |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | Hexane/Isopropanol, Ethanol, Methanol, Acetonitrile |
| Additives | Trifluoroacetic acid, Diethylamine |
| Flow Rate | 0.5 - 1.5 mL/min |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound, a high-resolution mass spectrometer (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition. Techniques like electrospray ionization (ESI) would likely be employed to generate the molecular ion.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For instance, characteristic losses, such as the loss of the acetonitrile group or cleavage of the piperidine ring, would be expected. While no experimental mass spectrometry data for this compound has been found, predicted data for the related compound, 2-(6-oxopiperidin-2-yl)acetic acid, suggests that collision-induced dissociation would lead to specific fragments that could be correlated to its structure. uni.lu A similar approach would be applied to the title compound.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 139.0866 |
Potential Research Applications of 2 6 Oxopiperidin 2 Yl Acetonitrile in Scientific Disciplines
Application as a Core Scaffold in Synthetic Organic Chemistry
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals, making it a privileged scaffold in synthetic chemistry. nih.govacs.org The 6-oxopiperidine core of 2-(6-Oxopiperidin-2-yl)acetonitrile provides a conformationally constrained framework that is desirable for building complex molecular architectures. researchgate.net Organic chemists utilize such scaffolds to construct libraries of compounds for screening purposes and to develop novel synthetic methodologies.
The presence of the oxo (C=O) group and the active methylene (B1212753) group adjacent to the nitrile (C≡N) in this compound offers significant synthetic versatility. The lactam nitrogen and the α-carbon to the nitrile can be subjected to various chemical transformations, including alkylation, acylation, and condensation reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of other functionalized piperidine derivatives. dtic.mil This reactivity allows the compound to serve as a foundational structure for creating more complex molecules, such as the donepezil (B133215) analogues developed from related 2-substituted 4-piperidone (B1582916) building blocks. nih.govacs.org The synthesis of such scaffolds is often achieved through efficient, atom-economical reactions like the aza-Michael addition, highlighting the focus on developing practical routes to these valuable chemical entities. nih.govacs.org
Utilization in Medicinal Chemistry Research for Lead Compound Generation (Pre-clinical focus)
In medicinal chemistry, the piperidone scaffold is a well-established component of many biologically active compounds. mdpi.comrsc.org The rigid structure of the ring helps to position substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets like enzymes and receptors. This compound represents an attractive starting point for the generation of lead compounds in drug discovery programs.
The synthesis of derivatives based on the 6-oxopiperidine-2-carboxylate (B1261032) core, a closely related structure, has yielded compounds that act as selective antagonists for the N-methyl-D-aspartate (NMDA) receptor. researchgate.net These derivatives showed potential for developing ligands that could target specific receptor populations, which is a key goal in the development of new therapeutics for neurological disorders. researchgate.net The nitrile group in this compound is particularly significant, as cyanopyrrolidine moieties are known to be critical for the inhibitory activity of certain enzyme inhibitors, where the nitrile can form a covalent but reversible bond with a serine residue in the enzyme's active site. This highlights the potential of the subject compound in designing new classes of enzyme inhibitors.
Role as an Intermediate in Chemical Synthesis and Manufacturing Processes
A key application of structurally versatile molecules like this compound is their role as key intermediates in the multi-step synthesis of complex target molecules, particularly active pharmaceutical ingredients (APIs). The preparation of piperidones is often a critical step in the synthesis of potent analgesics and other drugs. dtic.mil For example, functionalized piperidines are central to the synthesis of fentanyl analogues, where an efficient Strecker-type condensation of a piperidone is a key transformation. researchgate.net
Patents for the synthesis of modern pharmaceuticals often describe the use of such building blocks. For instance, in a process for preparing the diabetes drug Linagliptin, a purine (B94841) derivative substituted with an acetonitrile (B52724) moiety, specifically 2-(8-bromo-7-(3-chlorobut-2-enyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetonitrile, serves as a crucial intermediate. google.com This intermediate is reacted with other fragments to construct the final complex API. google.com The use of such acetonitrile-containing intermediates underscores their importance in facilitating the efficient and scalable manufacturing of drugs. researchgate.netgoogle.com The reactivity of the acetonitrile group allows for its conversion into other functionalities late in the synthetic sequence, which is a common strategy in industrial chemical processes.
Applications in Agrochemical Research and Development
The piperidine scaffold is not only prevalent in pharmaceuticals but also in agrochemicals, where it forms the basis for numerous compounds with fungicidal, herbicidal, and insecticidal properties. academicjournals.orgresearchgate.net The search for new, effective, and environmentally safer pesticides is a constant effort in agricultural science. Piperidine derivatives are actively being explored as a source of novel crop protection agents. nih.gov
Recent research has demonstrated the potent antifungal activity of various piperidine derivatives against significant plant pathogens. A study on piperidine-4-carbohydrazide (B1297472) derivatives found that several compounds exhibited excellent inhibitory effects against fungi like Rhizoctonia solani and Verticillium dahliae, with some compounds outperforming commercial fungicides. acs.orgnih.gov Similarly, novel thymol (B1683141) derivatives incorporating a piperidine ring showed remarkable activity against Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov In the realm of herbicides, piperidinium-based ionic liquids have been synthesized and shown to have high phytotoxicity, presenting a new approach to weed control. acs.org
Given these findings, the this compound scaffold represents a promising starting point for the development of new agrochemicals. The data below from recent studies on related piperidine compounds illustrates the potential in this area.
| Compound Type | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Piperidine-4-carbohydrazide (A13) | Rhizoctonia solani | EC50 | 0.83 µg/mL | acs.orgnih.gov |
| Piperidine-4-carbohydrazide (A41) | Rhizoctonia solani | EC50 | 0.88 µg/mL | acs.orgnih.gov |
| Piperidine-4-carbohydrazide (A13) | Verticillium dahliae | EC50 | 1.12 µg/mL | acs.orgnih.gov |
| Piperidine-containing Thymol (5m) | Phytophthora capsici | EC50 | 8.420 µg/mL | nih.gov |
| Piperidine-containing Thymol (5t) | Phytophthora capsici | EC50 | 8.414 µg/mL | nih.gov |
| Piperidine-containing Thymol (5v) | Sclerotinia sclerotiorum | EC50 | 12.829 µg/mL | nih.gov |
| Piperidine-4-carbohydrazide (A13) | Succinate Dehydrogenase (SDH) | IC50 | 6.07 µM | acs.orgnih.gov |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
Design and Development of Molecular Probes for Biological Systems
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time within living systems. The development of novel fluorescent scaffolds is in high demand for a wide range of biomedical investigations. nih.gov A successful probe typically consists of a core scaffold, a recognition element that selectively interacts with a biological target, and a signaling unit (e.g., a fluorophore) whose properties change upon binding.
The rational design of new organic fluorophores is challenging, but strategies often focus on creating new, fully conjugated π-systems or functionalizing existing rigid skeletons. nih.gov The this compound structure possesses features that make it a candidate for development into a molecular probe scaffold. Its rigid piperidone ring can serve as a platform to which fluorophores and targeting moieties can be attached with well-defined spatial orientation. The nitrile group and the lactam functionality are reactive handles that can be used to conjugate the scaffold to other molecules. For example, fluorescent ligands for the heat shock protein 90 (Hsp90) have been synthesized by conjugating fluorophores like FITC and NBD to a purine-based scaffold, creating useful probes for flow cytometry and fluorescence microscopy. researchgate.net A similar strategy could be applied to the this compound core to generate novel classes of molecular probes for various biological targets.
Future Research Directions and Unexplored Avenues for 2 6 Oxopiperidin 2 Yl Acetonitrile
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and stereoselective synthetic routes is paramount for the broader availability and study of 2-(6-Oxopiperidin-2-yl)acetonitrile. Future research should concentrate on innovative strategies that offer improvements in yield, purity, and cost-effectiveness over existing methods.
One promising direction lies in the application of organocatalysis. orgsyn.org The use of chiral organocatalysts, such as diphenylprolinol silyl (B83357) ethers, has proven effective in asymmetric Michael reactions, which could be adapted for the stereocontrolled synthesis of the piperidine (B6355638) ring. orgsyn.org Exploring different organocatalysts could lead to highly enantioselective syntheses of specific stereoisomers of this compound, which is crucial for understanding its biological activity.
Furthermore, the development of novel catalytic systems involving transition metals like palladium or copper could open new synthetic routes. researchgate.net These catalysts are known to be effective in amination and amidation reactions, which are key steps in the formation of the piperidine core. researchgate.net Research into multicomponent reactions, where several chemical bonds are formed in a single step, could also streamline the synthesis, making it more atom-economical and environmentally friendly. A potential area of exploration is the use of N-acyliminium ion cyclization, which has been successfully applied in the solid-phase synthesis of related oxopiperazines. capes.gov.br
| Research Avenue | Potential Catalytic System | Expected Advantages |
| Asymmetric Synthesis | Chiral Organocatalysts (e.g., diphenylprolinol silyl ether derivatives) | High enantioselectivity, metal-free conditions |
| C-N Bond Formation | Palladium or Copper-based catalysts | High efficiency and functional group tolerance |
| Multicomponent Reactions | Zinc(II) chloride or other Lewis acids | Increased efficiency, reduced waste |
| Solid-Phase Synthesis | Bromoacetal resins with N-acyliminium ion cyclization | High-throughput synthesis of derivatives |
Deeper Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level
Understanding how this compound interacts with biological systems is fundamental to unlocking its therapeutic or research potential. Future investigations should move beyond preliminary screenings to detailed mechanistic studies.
At the molecular level, identifying the direct protein targets of this compound is a primary objective. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and chemical proteomics can be employed to pull down and identify binding partners. Subsequent biophysical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can then be used to quantify the binding affinity and thermodynamics of these interactions. Weak molecular interactions, which are crucial in many cellular processes, should be a key focus of these studies. nih.gov
At thecellular level, research should aim to elucidate the downstream effects of these molecular interactions. This includes investigating changes in signaling pathways, gene expression, and protein function. Techniques like Western blotting, qPCR, and RNA sequencing will be invaluable. For instance, if this compound is found to inhibit a specific enzyme, subsequent cellular assays should confirm the downstream consequences of this inhibition. The role of this compound in modulating cellular processes within crowded cellular environments also presents an intriguing area of research. nih.gov
Development of Advanced Computational Models for Predictive Studies
Computational modeling offers a powerful tool to accelerate research by predicting the properties and behavior of this compound and its derivatives. Future efforts should focus on creating and validating robust computational models.
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of this compound and how it binds to its biological targets. nih.gov These simulations can help in understanding the key residues involved in the interaction and the role of solvent molecules. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed for a more accurate description of the electronic effects during binding or catalysis.
Predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties can be developed using machine learning algorithms. By training these models on experimental data from a diverse set of this compound derivatives, it will be possible to predict the biological activity and pharmacokinetic profiles of novel, unsynthesized compounds, thereby guiding the design of more potent and drug-like molecules.
| Modeling Technique | Research Application | Predicted Outcome |
| Molecular Dynamics (MD) | Studying protein-ligand binding | Understanding binding modes and conformational changes |
| QM/MM | Investigating enzymatic reactions | Elucidating reaction mechanisms at the electronic level |
| Machine Learning (SAR) | Predicting biological activity | Guiding the design of more potent derivatives |
| Machine Learning (ADME) | Predicting pharmacokinetic properties | Optimizing drug-like characteristics |
Diversification of this compound Derivatives for Expanded Research Applications
The synthesis and evaluation of a diverse library of this compound derivatives are crucial for exploring a wider range of biological activities and research applications. Future work should focus on systematic modifications of the core structure.
Modifications can be introduced at several positions: the piperidine ring, the oxo group, and the acetonitrile (B52724) moiety. For example, introducing substituents on the piperidine ring can influence the compound's conformation and binding affinity. nih.gov The oxo group could be replaced with other functional groups to probe the importance of the lactam structure. The nitrile group could be hydrolyzed to a carboxylic acid or converted to other functionalities to explore different chemical properties and biological targets. nih.gov The synthesis of such derivatives could be facilitated by developing a versatile key intermediate from which various modifications can be readily made. nih.gov
The resulting library of compounds should then be screened against a broad panel of biological targets to identify new activities. This could include screening against various enzymes, receptors, and ion channels, as well as in cell-based assays for different diseases. This diversification and screening approach increases the probability of discovering novel lead compounds for drug discovery or valuable tool compounds for chemical biology research.
Integration with Emerging Technologies in Chemical and Biological Research
To remain at the forefront of scientific discovery, research on this compound must embrace and integrate with emerging technologies.
High-throughput screening (HTS) technologies can be utilized to rapidly screen large libraries of derivatives against various biological targets, significantly accelerating the discovery of new lead compounds. The combination of HTS with automated synthesis platforms could create a powerful pipeline for the rapid generation and evaluation of novel molecules.
The application of chemical biology tools, such as the development of photo-crosslinkable or fluorescently tagged versions of this compound, will be instrumental in identifying its cellular targets and visualizing its subcellular localization. Furthermore, the integration of this research with advances in "omics" technologies (genomics, proteomics, metabolomics) will provide a systems-level understanding of the compound's effects on cellular physiology.
Finally, the use of artificial intelligence (AI) and machine learning in analyzing the large datasets generated from these high-throughput and "omics" studies will be crucial for identifying meaningful patterns and generating new hypotheses for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
